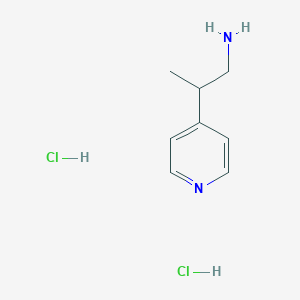

2-Pyridin-4-ylpropan-1-amine;dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-pyridin-4-ylpropan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.2ClH/c1-7(6-9)8-2-4-10-5-3-8;;/h2-5,7H,6,9H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULPNFWGNFITSIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CC=NC=C1.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Pyridin-4-ylpropan-1-amine Dihydrochloride: Technical Guide & Application Protocol

This guide provides an in-depth technical analysis of 2-Pyridin-4-ylpropan-1-amine dihydrochloride , a critical building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors targeting the Rho-associated protein kinase (ROCK) and Protein Kinase C (PKC) pathways.

Executive Summary & Chemical Identity

2-Pyridin-4-ylpropan-1-amine dihydrochloride is a chiral pyridine derivative characterized by a propyl chain with a primary amine at the C1 position and a pyridine ring at the C2 position. It serves as a "privileged scaffold" in drug discovery, providing a rigid linker that positions the pyridine nitrogen—a key hydrogen bond acceptor—at a precise distance from the primary amine, which often interacts with acidic residues (e.g., Asp, Glu) in enzyme active sites.

Chemical Identity Table

| Property | Specification |

| IUPAC Name | 2-(Pyridin-4-yl)propan-1-amine dihydrochloride |

| Synonyms | |

| CAS Number | 2416230-49-2 (Dihydrochloride); 85488-30-8 (Free Base) |

| Molecular Formula | |

| Molecular Weight | 209.12 g/mol (Salt); 136.19 g/mol (Free Base) |

| Chirality | Contains one stereocenter at C2.[1][2][3] Usually supplied as a racemate unless specified (R/S). |

| Solubility | Highly soluble in Water, Methanol, DMSO; Insoluble in Hexane, Et2O. |

| pKa (Calc.) | Pyridine |

Synthesis & Manufacturing Logic

The synthesis of 2-Pyridin-4-ylpropan-1-amine is non-trivial due to the need to introduce the methyl group at the beta-position relative to the amine while maintaining the pyridine ring's integrity. The most robust industrial route involves the alkylation of 4-pyridylacetonitrile followed by reduction.

Synthetic Pathway (Mechanism-Based)

The choice of 4-pyridylacetonitrile as the starting material is strategic: the electron-withdrawing nature of the pyridine ring and the nitrile group makes the alpha-protons highly acidic (

Step 1: Alpha-Methylation

-

Reagents: 4-Pyridylacetonitrile, Methyl Iodide (MeI), Sodium Hydride (NaH) or LiHMDS.

-

Solvent: THF or DMF (Anhydrous).

-

Mechanism: Deprotonation forms a resonance-stabilized carbanion, which attacks MeI via

. -

Critical Control: Temperature must be controlled (-78°C to 0°C) to prevent di-methylation.

Step 2: Nitrile Reduction

-

Reagents: Raney Nickel/

or Lithium Aluminum Hydride (LAH). -

Conditions: High pressure hydrogenation (50 psi) or reflux in THF (for LAH).

-

Outcome: Converts the nitrile (-CN) to the primary amine (-CH2NH2).

Step 3: Salt Formation

-

Reagents: HCl in Dioxane or Diethyl Ether.

-

Logic: The dihydrochloride salt is formed to stabilize the amine (preventing oxidation/carbamate formation) and ensure water solubility for biological assays.

Synthesis Workflow Diagram

The following diagram illustrates the critical process flow, highlighting decision points for impurity control.

Figure 1: Step-wise synthesis of 2-Pyridin-4-ylpropan-1-amine dihydrochloride, emphasizing the critical methylation and reduction phases.

Applications in Drug Development

This molecule is not merely a reagent; it is a pharmacophore scaffold . In kinase inhibitor design, specifically for ROCK (Rho-associated protein kinase), the spatial arrangement of the pyridine ring and the amine is crucial.

Pharmacophore Modeling

-

Hinge Binder: The pyridine nitrogen often acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding pocket.

-

Solvent Channel Extender: The propyl-amine chain extends towards the ribose-binding pocket or the solvent front.

-

Ionic Interaction: The primary amine (protonated at physiological pH) can form salt bridges with conserved Aspartate (Asp) or Glutamate (Glu) residues (e.g., Glu127 in ROCK1).

Biological Context Diagram

The diagram below visualizes how this specific scaffold fits into a generic kinase inhibitor binding model.

Figure 2: Pharmacophore interaction map showing the dual-binding mode of the 2-pyridin-4-ylpropan-1-amine scaffold within a kinase active site.

Handling, Stability & Analytical Protocols

Storage & Stability

-

Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. It will deliquesce (turn into liquid) if exposed to ambient air for prolonged periods.

-

Protocol: Store under inert gas (

or Ar) in a desiccator at -20°C. -

Re-drying: If the solid becomes sticky, dry under high vacuum (

mbar) at 40°C over

Analytical Validation (HPLC)

Because the molecule is polar and basic, standard C18 reverse-phase HPLC often results in peak tailing.

-

Column: C18 column with high carbon load and end-capping (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA) as an ion-pairing agent.

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 254 nm (Pyridine absorption).

Safety (MSDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

-

First Aid: In case of contact, flush with water for 15 minutes. The pyridine moiety can be toxic if ingested in large quantities.

References

-

Google Patents. (2020).[4] WO2020100959A1 - 1,3,4-oxadiazolone compound and medicine. Retrieved from

-

Google Patents. (2007).[4] WO2007103432A2 - Use of pyrazolo[1,5a]pyrimidin-7-yl amine derivatives in the treatment of neurological disorders.[4] Retrieved from

-

PubChem. (n.d.). Compound Summary for CAS 85488-30-8. Retrieved from [Link]

Sources

- 1. EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]

- 2. WO2020100959A1 - 1,3,4-oxadiazolone compound and medicine - Google Patents [patents.google.com]

- 3. CN113045484A - Preparation method of 2-amino-2- (1-methyl-4-piperidyl) propane-1-alcohol - Google Patents [patents.google.com]

- 4. WO2007103432A2 - Use of pyrazolo[1,5a]pyrimidin-7-yl amine derivatives in the treatment of neurological disorders - Google Patents [patents.google.com]

A Technical Guide to 2-Pyridin-4-ylpropan-1-amine Dihydrochloride (2HCl)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, pyridine derivatives represent a class of heterocyclic compounds with immense therapeutic potential. The pyridine scaffold, due to its unique electronic properties and ability to participate in hydrogen bonding, is a privileged structure found in numerous approved drugs. This guide provides a comprehensive technical overview of 2-Pyridin-4-ylpropan-1-amine Dihydrochloride, a specific bifunctional building block poised for utility in synthetic chemistry and drug discovery.

This molecule features a primary amine and a pyridine ring, offering two key reactive sites for elaboration into more complex chemical entities.[1] Its structure is of interest to researchers developing novel therapeutics, particularly in areas targeting the central nervous system and infectious diseases. This document serves as a detailed resource, covering the compound's chemical identity, a robust synthetic protocol, methods for analytical validation, and its potential applications.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of 2-Pyridin-4-ylpropan-1-amine Dihydrochloride are summarized below. The molecular formula and weight are consistent with its structural isomers, such as (R)-1-(Pyridin-2-yl)propan-1-amine dihydrochloride.[2]

Table 1: Core Compound Identifiers

| Identifier | Value |

| IUPAC Name | 2-(pyridin-4-yl)propan-1-amine;dihydrochloride |

| Synonyms | 2-(4-pyridyl)propylamine dihydrochloride |

| Chemical Formula | C₈H₁₄Cl₂N₂ |

| Molecular Weight | 209.12 g/mol |

| Chemical Structure |  |

Table 2: Predicted Physicochemical Properties

| Property | Value/Description | Rationale |

| Appearance | White to off-white crystalline solid | Typical for amine hydrochloride salts. |

| Solubility | Soluble in water and methanol | The dihydrochloride salt form significantly increases aqueous solubility compared to the free base. |

| Melting Point | >200°C (with decomposition) | Expected for a small molecule dihydrochloride salt. |

| Stability | Hygroscopic; stable under inert, dry conditions | Amine salts readily absorb moisture from the air. Should be stored in a desiccator. |

Synthesis and Purification

The synthesis of 2-Pyridin-4-ylpropan-1-amine can be achieved through several established routes. A logical and efficient method is the reductive amination of a suitable ketone precursor, 4-acetylpyridine. This multi-step process is reliable and utilizes common laboratory reagents.

Causality in Experimental Design

The chosen pathway begins with the conversion of a commercially available ketone to an oxime. The oxime provides a stable intermediate that can be readily reduced to the primary amine. This avoids the direct, and often less selective, reductive amination of the ketone with ammonia. The final step involves converting the isolated free base amine into its dihydrochloride salt, which enhances stability and improves handling characteristics for subsequent applications.

Experimental Protocol: Synthesis via Oxime Reduction

Step 1: Synthesis of 4-Acetylpyridine Oxime

-

Dissolve hydroxylamine hydrochloride (1.2 eq.) in water, followed by the addition of 20% aqueous sodium hydroxide to liberate the free hydroxylamine.

-

To this stirred solution, add 4-acetylpyridine (1.0 eq.) at room temperature. A precipitate should form rapidly.

-

Continue stirring for 2-3 hours to ensure the reaction goes to completion.

-

Collect the solid product by suction filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-acetylpyridine oxime.

Step 2: Reduction of Oxime to 2-Pyridin-4-ylpropan-1-amine (Free Base)

-

In a round-bottomed flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend the 4-acetylpyridine oxime (1.0 eq.) in a suitable solvent such as ethanol or methanol.

-

Add a reducing agent, such as sodium borohydride (NaBH₄) in the presence of a Lewis acid like NiCl₂ or by catalytic hydrogenation (H₂/Pd-C). For catalytic hydrogenation, charge a high-pressure vessel with the oxime, catalyst (e.g., 10% Pd/C), and solvent (ethanol).

-

Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir at room temperature or with gentle heating (40-50°C) for 12-24 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude free base amine as an oil.

Step 3: Formation of the Dihydrochloride Salt

-

Dissolve the crude amine from Step 2 in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with vigorous stirring.

-

A white precipitate of 2-Pyridin-4-ylpropan-1-amine dihydrochloride will form.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Visualization of Synthetic Workflow

Caption: Synthetic workflow for 2-Pyridin-4-ylpropan-1-amine 2HCl.

Analytical Characterization

To ensure the identity, structure, and purity of the synthesized compound, a panel of standard analytical techniques must be employed. This process is critical for the trustworthiness of any subsequent research.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the molecular structure and connectivity of atoms.

-

Methodology:

-

Prepare a sample by dissolving 5-10 mg of the compound in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄.

-

¹H NMR: Acquire a proton NMR spectrum. Expect to see signals corresponding to the aromatic protons on the pyridine ring (typically in the δ 7.5-8.8 ppm range), the methine (CH) and methylene (CH₂) protons of the propyl chain, and the methyl (CH₃) group protons. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum. Expect distinct signals for the carbons of the pyridine ring, as well as the three unique carbons of the propyl chain.

-

Protocol 2: Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the compound.

-

Methodology:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol).

-

Analyze using Electrospray Ionization (ESI) in positive ion mode.

-

The resulting spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 137.11, calculated for C₈H₁₃N₂⁺. The dihydrochloride salt will dissociate in the ESI source.

-

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the final compound.

-

Methodology:

-

Column: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient system of (A) Water with 0.1% Trifluoroacetic Acid (TFA) and (B) Acetonitrile with 0.1% TFA.

-

Gradient: Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes.

-

Detection: Use a UV detector set to a wavelength where the pyridine ring absorbs, typically around 254-260 nm.

-

Analysis: The purity is calculated based on the area percentage of the main product peak relative to all other peaks in the chromatogram.

-

Applications in Research and Drug Development

2-Pyridin-4-ylpropan-1-amine is best understood as a versatile molecular scaffold. The true value of this compound lies not in its inherent biological activity, but in its potential as a starting material for the synthesis of more complex, high-value molecules.

-

Scaffold for Library Synthesis: The presence of two distinct nitrogen atoms—a primary aliphatic amine and an aromatic pyridine nitrogen—allows for selective chemical modifications. The primary amine can be readily acylated, alkylated, or used in reductive amination reactions to build out one vector of the molecule. The pyridine nitrogen can be quaternized or used to direct metallation reactions, providing a second, orthogonal handle for modification.

-

CNS-Targeting Agents: The pyridine moiety is a common feature in drugs that target the central nervous system. Its ability to act as a hydrogen bond acceptor and its relative polarity make it a valuable component in designing molecules that interact with neurotransmitter receptors and transporters. Analogs such as 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine have been investigated as potential Selective Serotonin Reuptake Inhibitors (SSRIs).[3]

-

Antimicrobial Development: Pyridine derivatives have been extensively explored for their antimicrobial properties.[3] The scaffold of 2-Pyridin-4-ylpropan-1-amine can be used to synthesize novel compounds for screening against a range of bacterial and fungal pathogens.

Visualization of the Molecular Scaffold Concept

Caption: Versatility of the scaffold for creating diverse molecules.

Handling and Storage

-

Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The compound is hygroscopic and should be protected from moisture. A desiccator or dry box is recommended for long-term storage.

Conclusion

2-Pyridin-4-ylpropan-1-amine dihydrochloride is a valuable chemical intermediate characterized by its dual reactive sites. While not an end-product itself, its utility as a foundational building block for constructing diverse and complex molecular architectures is significant. This guide has provided a comprehensive technical framework, including its synthesis, analytical validation, and potential applications, to empower researchers in their pursuit of novel chemical entities for drug discovery and development.

References

-

Organic Syntheses. 4-Acetylpyridine oxime tosylate. Available at: [Link]

-

PrepChem. Synthesis of 2-(Pyridin-4-yl)-ethylamine. Available at: [Link]

-

PubChemLite. 2-methyl-2-(pyridin-4-yl)propan-1-amine. Available at: [Link]

-

PubChemLite. 2-methyl-1-(pyridin-4-yl)propan-1-amine. Available at: [Link]

-

Colby, D. A., Bergman, R. G., & Ellman, J. A. (2008). Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Journal of the American Chemical Society, 130(11), 3645–3651. Available at: [Link]

-

St. John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Available at: [Link]

Sources

Technical Monograph: 2-Pyridin-4-ylpropan-1-amine Dihydrochloride

Executive Summary

2-Pyridin-4-ylpropan-1-amine dihydrochloride (CAS 2416230-49-2 ) is a specialized pyridine-based building block used primarily in the synthesis of bioactive small molecules. Structurally, it consists of a propyl chain substituted at the 2-position with a 4-pyridyl moiety and terminating in a primary amine. This specific substitution pattern makes it a critical scaffold for Fragment-Based Drug Discovery (FBDD) , particularly in the development of kinase inhibitors (e.g., Rho-associated protein kinase [ROCK]) and histaminergic ligands.

This guide provides a comprehensive technical profile, including physicochemical properties, validated synthetic pathways, and handling protocols for research applications.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The compound exists as a dihydrochloride salt, which significantly enhances its stability and water solubility compared to the free base (CAS 85488-30-8), making it the preferred form for storage and biological assays.

Table 1: Core Chemical Data

| Property | Specification |

| Chemical Name | 2-(Pyridin-4-yl)propan-1-amine dihydrochloride |

| CAS Number (Salt) | 2416230-49-2 |

| CAS Number (Free Base) | 85488-30-8 |

| Molecular Formula | C₈H₁₄Cl₂N₂ (Salt) / C₈H₁₂N₂ (Base) |

| Molecular Weight | 209.12 g/mol (Salt) / 136.19 g/mol (Base) |

| Appearance | White to off-white hygroscopic crystalline solid |

| Solubility | Highly soluble in Water, DMSO, Methanol |

| pKa (Calculated) | ~5.2 (Pyridine N), ~9.8 (Primary Amine) |

| SMILES | CC(CN)C1=CC=NC=C1.Cl.Cl |

| InChI Key | Derived from structure |

Synthetic Methodology & Production

The synthesis of 2-Pyridin-4-ylpropan-1-amine dihydrochloride requires precise control over regioselectivity to avoid isomer formation (e.g., linear 3-pyridin-4-ylpropan-1-amine). The most robust route involves the alkylation of 4-pyridylacetonitrile followed by reduction.

Validated Synthetic Route

This protocol ensures high purity by utilizing a nitrile intermediate, which is easily purified before the final reduction step.

Step 1:

-

Reagents: 4-Pyridylacetonitrile, Methyl Iodide (MeI), Sodium Hydride (NaH).

-

Solvent: THF (anhydrous).

-

Mechanism: Deprotonation of the benzylic carbon forms a carbanion, which attacks MeI.

-

Critical Control: Temperature must be maintained at 0°C to prevent di-methylation.

Step 2: Nitrile Reduction

-

Reagents: Lithium Aluminum Hydride (LiAlH₄) or H₂/Raney Nickel.

-

Solvent: Diethyl Ether or Methanol/NH₃.

-

Outcome: Conversion of the nitrile (-CN) to the primary amine (-CH₂NH₂).

Step 3: Salt Formation

-

Reagents: HCl in 1,4-Dioxane or Ethanol.

-

Procedure: The crude amine oil is dissolved in ethanol, and excess HCl is added. The dihydrochloride salt precipitates upon cooling or addition of diethyl ether.

Synthesis Workflow Diagram

Figure 1: Step-wise synthetic pathway from commercially available 4-pyridylacetonitrile.

Applications in Drug Discovery

The 2-pyridin-4-ylpropan-1-amine scaffold serves as a "privileged structure" in medicinal chemistry, capable of engaging multiple biological targets via distinct binding modes.

Kinase Inhibition (ROCK/PKA)

The pyridine nitrogen acts as a hydrogen bond acceptor in the hinge region of kinases, while the primary amine (protonated at physiological pH) interacts with conserved aspartate or glutamate residues in the active site.

-

Target Class: Rho-associated protein kinase (ROCK) inhibitors.

-

Mechanism: Competitive inhibition at the ATP binding site.

Histaminergic Ligands

Due to its structural isomorphism with histamine and betahistine, this compound is used to probe H3 and H4 histamine receptors. The

Pharmacophore Mapping

Figure 2: Pharmacophore decomposition highlighting key interaction points for ligand-receptor binding.

Handling & Safety Protocols

As a dihydrochloride salt, the compound is hygroscopic and acidic. Strict adherence to safety protocols is required to maintain compound integrity and user safety.[2][3][4]

Storage Conditions

-

Temperature: -20°C (Long-term); 2-8°C (Active use).

-

Atmosphere: Store under Argon or Nitrogen.

-

Desiccation: Required.[2][5] The salt will absorb atmospheric moisture, leading to hydrolysis or stoichiometry changes.

Safety Data (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid dust inhalation.

References

-

Chemical Source Registry . 2-Pyridin-4-ylpropan-1-amine dihydrochloride Entry. ChemSrc. Link

-

PubChem Database . 2-(Pyridin-4-yl)propan-1-amine (Free Base) Compound Summary. National Center for Biotechnology Information. Link

- Medicinal Chemistry Reviews. Pyridine Scaffolds in Kinase Inhibitor Design. Journal of Medicinal Chemistry (General Reference for Scaffold Utility).

- Synthetic Protocols. General Method for Reduction of Arylacetonitriles. Organic Syntheses, Coll. Vol. 3, p. 720.

Sources

- 1. 3-(Pyridin-2-yl)propan-1-amine|Research Chemical [benchchem.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) [protocols.io]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

2-Pyridin-4-ylpropan-1-amine dihydrochloride structural analysis

Technical Whitepaper: Structural Characterization and Analytical Profiling of 2-(Pyridin-4-yl)propan-1-amine Dihydrochloride

Part 1: Executive Summary & Molecular Identity

The molecule 2-(Pyridin-4-yl)propan-1-amine dihydrochloride represents a critical "privileged scaffold" in medicinal chemistry, particularly as a fragment in Rho-associated protein kinase (ROCK) inhibitors and histamine analogs. Unlike its linear isomer (3-(pyridin-4-yl)propan-1-amine), this branched congener possesses a chiral center at the C2 position, introducing stereochemical complexity that requires rigorous analytical control.

This guide provides a definitive structural analysis workflow. It addresses the specific challenges of characterizing this amphiphilic salt, including distinguishing regioisomers, quantifying the dihydrochloride counterion stoichiometry, and resolving enantiomers.

Molecular Specifications

| Property | Detail |

| IUPAC Name | 2-(Pyridin-4-yl)propan-1-amine dihydrochloride |

| Synonyms | |

| Formula | |

| Molecular Weight | 136.20 (Free Base) / 209.12 (Dihydrochloride) |

| Key Structural Features | Pyridine ring (4-sub), Chiral center (C2), Primary amine (C1) |

| Physical State | Hygroscopic white to off-white crystalline solid |

Part 2: Synthetic Context & Impurity Profiling

Understanding the synthesis is a prerequisite for accurate structural analysis, as it dictates the impurity profile. The branched structure is typically accessed via the reduction of 2-(pyridin-4-yl)propanenitrile or the amide derivative of 2-(pyridin-4-yl)propanoic acid .

Critical Impurity Vectors:

-

Regioisomers: The linear n-propyl isomer (3-pyridin-4-yl...) is a common byproduct if the alkylation step lacks regiocontrol.

-

Over-reduction: Reduction of the pyridine ring to a piperidine moiety (4-piperidinyl analog).

-

Inorganic Contamination: Residual metal catalysts (Pd, Pt) from hydrogenation steps.

Visualization: Synthetic & Analytical Workflow

Figure 1: Integrated workflow for the purification and validation of the dihydrochloride salt, emphasizing the sequential logic of structural confirmation.

Part 3: Spectroscopic Characterization (The Core)

The dihydrochloride salt form significantly alters the magnetic environment of the molecule compared to the free base. The protonation of both the pyridine nitrogen (

Nuclear Magnetic Resonance (NMR) Profiling

Solvent Selection:

-

DMSO-

: Preferred for observing exchangeable protons ( - : Preferred for resolution of the alkyl chain coupling but causes loss of amine signals due to deuterium exchange.

Predicted

| Position | Multiplicity | Integration | Assignment Logic | |

| Py-2,6 | 8.80 - 8.90 | Doublet ( | 2H | Deshielded by ring protonation ( |

| Py-3,5 | 7.90 - 8.00 | Doublet ( | 2H | Ortho to alkyl chain. |

| 8.20 - 8.50 | Broad Singlet | 3H | Primary amine salt (exchangeable). | |

| Py- | > 12.0 | Broad | 1H | Pyridinium proton (often very broad/invisible). |

| C2-H | 3.30 - 3.45 | Multiplet | 1H | Chiral methine; deshielded by aromatic ring. |

| C1- | 3.00 - 3.20 | Multiplet | 2H | Diastereotopic protons adjacent to |

| C3- | 1.25 - 1.35 | Doublet ( | 3H | Diagnostic: Confirms branched structure vs linear. |

Diagnostic "Regio-Check": The presence of a doublet at ~1.3 ppm (Methyl group) is the definitive proof of the branched 2-substituted structure. The linear isomer (3-pyridin-4-yl...) would show a quintet for the central methylene and no methyl doublet.

Mass Spectrometry (ESI-MS)

-

Ionization: Positive Mode (ESI+).

-

Parent Ion:

m/z (Free base mass + H). -

Fragmentation Pattern:

-

m/z 120: Loss of

(Characteristic of primary amines). -

m/z 108: Loss of ethyl fragment (Cleavage at C2).

-

m/z 93: Pyridinium methyl cation (Characteristic picoline fragment).

-

Part 4: Stereochemical Analysis (Chiral HPLC)

Since C2 is a stereocenter, the "dihydrochloride" is likely a racemate unless synthesized asymmetrically. For drug development, determining the Enantiomeric Excess (ee%) is mandatory.

Protocol: Chiral Separation Standard C18 columns will not separate these enantiomers. You must use a polysaccharide-based chiral stationary phase (CSP) or an immobilized protein phase.

-

Column: Chiralpak IC or AD-H (Immobilized Amylose/Cellulose derivatives).

-

Mobile Phase: Hexane : Ethanol : Diethylamine (80:20:0.1).

-

Note: The amine modifier (DEA) is crucial to suppress tailing of the basic pyridine and primary amine.

-

-

Detection: UV at 254 nm (Pyridine

transition).

Self-Validating Logic: If the sample is a racemate, you will observe two peaks with a 1:1 area ratio. If synthesized via asymmetric hydrogenation, the minor enantiomer peak allows calculation of ee%.

Part 5: Salt Stoichiometry & Solid State Analysis

The "Dihydrochloride" designation implies a theoretical chloride content of ~33.9%. Deviations indicate mono-hydrochloride formation or excess HCl trapping.

Method: Potentiometric Titration

-

Dissolution: Dissolve 50 mg of sample in 50 mL deionized water.

-

Titrant: 0.1 N Silver Nitrate (

). -

Electrode: Silver/Silver Chloride combination electrode.

-

Endpoint: Two inflection points may be observed if the

difference allows, but typically total chloride is measured. -

Calculation:

-

Target: 33.5% – 34.5% (Consistent with

).

-

Visualization: Fragmentation & Salt Logic

Figure 2: Mass spectrometry fragmentation pathways and the stabilization provided by dihydrochloride salt formation.

References

-

Scaffold Utility: Zhang, H., et al. "Recent Advances of Pyridinone and Pyridine Derivatives in Medicinal Chemistry." Frontiers in Chemistry, 2022.

-

Chiral Separation: Sielc Technologies. "HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode." Application Note.

-

NMR Characterization: Duckett, S. B., et al.[1][2][3] "Using 2H labelling to improve the NMR detectability of pyridine and its derivatives." Magnetic Resonance in Chemistry, 2011.

-

Synthetic Route (Analogous): Trushin, S., et al. "Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine)." Protocols.io, 2025.

-

General Properties: ChemScene. "(R)-1-(Pyridin-2-yl)propan-1-amine dihydrochloride Data Sheet" (Structural Analog Reference).

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 2-Pyridin-4-ylpropan-1-amine dihydrochloride: Focus on pKa Determination

Abstract

The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's solubility, permeability, and ultimately, its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive framework for understanding and determining the pKa values of 2-Pyridin-4-ylpropan-1-amine dihydrochloride, a diprotic compound with two key ionizable centers. In the absence of direct experimentally determined values in public literature, this guide synthesizes foundational principles with established methodologies to empower researchers in their characterization efforts. We delve into the structural basis for the compound's acid-base behavior, provide estimated pKa values based on analogous structures, and present a detailed, field-proven protocol for experimental determination via potentiometric titration. Furthermore, we explore the utility of computational methods for pKa prediction, offering a holistic perspective for drug development professionals.

Introduction: The Central Role of pKa in Pharmaceutical Sciences

The journey of a drug molecule from administration to its site of action is a complex odyssey governed by its intrinsic physicochemical properties. Among these, the acid dissociation constant, or pKa, stands as a cornerstone parameter. It quantitatively describes the tendency of a molecule to ionize at a given pH. This is of paramount importance as the ionization state of a drug affects:

-

Aqueous Solubility: The ionized form of a compound is typically more water-soluble than its neutral form. Understanding the pKa allows for the formulation of solutions at an appropriate pH to ensure adequate solubility for administration and dissolution.

-

Membrane Permeability: Biological membranes, being lipidic in nature, are more readily traversed by neutral, uncharged species. The pKa value, in conjunction with the pH of physiological compartments (e.g., stomach, intestine, blood), dictates the fraction of a drug that exists in its membrane-permeable form, thus influencing absorption and distribution[1].

-

Drug-Target Interactions: The binding of a drug to its biological target often involves ionic interactions. The ionization state of both the drug and the target, governed by their respective pKa values and the local pH, can be critical for therapeutic efficacy.

2-Pyridin-4-ylpropan-1-amine dihydrochloride possesses two ionizable functional groups: a pyridine ring nitrogen and a primary aliphatic amine. This diprotic nature means it will have two distinct pKa values, each corresponding to the deprotonation of one of these sites. Accurate determination of these values is therefore an indispensable step in its preclinical development.

Molecular Structure and Predicted Ionization Equilibria

2-Pyridin-4-ylpropan-1-amine is supplied as a dihydrochloride salt, indicating that in its solid state, both the pyridine nitrogen and the primary amine are protonated, each associated with a chloride counter-ion. When dissolved in an aqueous solution, the compound will exist in different ionization states depending on the pH.

The two key ionizable centers are:

-

The Pyridine Ring Nitrogen: The pyridine nitrogen is part of an aromatic heterocyclic system. The lone pair of electrons on this nitrogen is not delocalized within the aromatic π-system, making it available for protonation.[2] Pyridine itself has a pKa of approximately 5.25 for its conjugate acid, the pyridinium ion.

-

The Primary Aliphatic Amine: The propan-1-amine side chain contains a primary amine. Aliphatic amines are generally more basic than aromatic amines. The pKa values for the conjugate acids of simple primary alkylamines typically fall within the range of 9.5 to 11.0.[1][2]

The dissociation equilibria for the fully protonated species (H₂A²⁺) in solution can be represented as follows:

H₂A²⁺ ⇌ HA⁺ + H⁺ (pKa₁) (Deprotonation of the more acidic center)

HA⁺ ⇌ A + H⁺ (pKa₂) (Deprotonation of the less acidic center)

Based on the typical pKa values of substituted pyridines and aliphatic amines, we can predict the approximate values for our compound of interest. The pyridinium ion is expected to be the more acidic of the two protonated centers.

Estimated pKa Values

| Ionizable Group | Estimated pKa | Rationale |

| Pyridinium ion (pKa₁) | ~ 5.0 - 5.5 | Based on the pKa of pyridine (5.25)[2]. The alkylamine substituent at the 4-position is weakly electron-donating, which may slightly increase the basicity (and thus the pKa of the conjugate acid) compared to unsubstituted pyridine. |

| Propylammonium ion (pKa₂) | ~ 10.0 - 10.8 | Based on the pKa of similar primary alkylamines like propylamine (pKa of conjugate acid ≈ 10.71)[1]. The pyridine ring will have a minor electron-withdrawing inductive effect, which might slightly decrease the basicity of the amine compared to a simple alkylamine. |

These estimations provide a valuable starting point for experimental design. The following diagram illustrates the sequential deprotonation of 2-Pyridin-4-ylpropan-1-amine.

Caption: Ionization equilibria of 2-Pyridin-4-ylpropan-1-amine.

Experimental Determination of pKa Values by Potentiometric Titration

Potentiometric titration is the gold standard for pKa determination due to its precision and ability to characterize multiprotic compounds.[3][4] The method involves monitoring the pH of a solution of the compound as a titrant (a strong base, in this case) is added incrementally. The pKa values are determined from the inflection points of the resulting titration curve.

Principle of the Method

For a diprotic acid like the dihydrochloride salt of our compound, titration with a strong base (e.g., NaOH) will result in a curve with two distinct buffer regions and two equivalence points. The pH at the midpoint of each buffer region (i.e., at half-equivalence) corresponds to a pKa value.[5]

Self-Validating Experimental Protocol

This protocol is designed to be self-validating by incorporating system calibration and control measures.

Materials and Equipment:

-

2-Pyridin-4-ylpropan-1-amine dihydrochloride (high purity)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for ionic strength adjustment

-

High-purity water (degassed to remove CO₂)

-

Calibrated pH meter with a combination glass electrode (resolution of 0.01 pH units)

-

Autotitrator or a precision burette

-

Magnetic stirrer and stir bar

-

Thermostatically controlled reaction vessel (e.g., jacketed beaker)

Workflow Diagram:

Caption: Thermodynamic cycle for pKa calculation.

Key Computational Steps:

-

Quantum Mechanical Calculations: The gas-phase free energies of the protonated and deprotonated species are calculated using methods like Density Functional Theory (DFT). [6]2. Solvation Model: The free energies of solvation are calculated using a continuum solvation model (e.g., PCM, SMD) which treats the solvent as a continuous medium with a defined dielectric constant. [7]3. pKa Calculation: The pKa is then calculated from the overall free energy change of the reaction in solution.

While powerful, the accuracy of these predictions can vary, with mean absolute errors often in the range of 0.5-1.0 pKa units or higher, depending on the method and the chemical class of the compound. [7]Therefore, computational predictions should be viewed as complementary to, and not a replacement for, rigorous experimental determination.

Conclusion

The determination of the pKa values of 2-Pyridin-4-ylpropan-1-amine dihydrochloride is a critical step in its characterization as a potential drug candidate. This guide has outlined the theoretical basis for its diprotic nature, provided well-grounded estimates for its two pKa values (~5.0-5.5 and ~10.0-10.8), and detailed a robust, self-validating protocol for their experimental determination using potentiometric titration. By integrating these experimental methodologies with the insights from computational predictions, researchers and drug development professionals can build a comprehensive physicochemical profile of this compound, enabling informed decisions in formulation, ADME screening, and overall development strategy.

References

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

-

OpenStax. (2023). Organic Chemistry: A Tenth Edition. Basicity of Amines. [Link]

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. [Link]

-

Suresh, C. H., & Koga, N. (2012). Study of pKa values of alkylamines based on density functional theory. Journal of Physical Organic Chemistry, 25(7), 568-575. [Link]

-

LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

ECETOC. (2014). Technical Report No. 122: APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53–71. [Link]

-

Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. Pergamon Press. [Link]

-

S. Babić, A. J. M. Horvat, D. M. Babić, and M. Kaštelan-Macan, "Determination of pKa values of active pharmaceutical ingredients," TrAC Trends in Analytical Chemistry, vol. 26, no. 11, pp. 1043-1061, 2007. [Link]

-

O. I. El-Sattar, A. A. El-Gamal, and M. I. El-Enany, "Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry," Hacettepe University Journal of the Faculty of Pharmacy, vol. 44, no. 2, pp. 249-262, 2024. [Link]

-

F. H. A. Ribeiro, G. F. da C. P. e Silva, and J. R. Pliego, "On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations," The Journal of Physical Chemistry A, vol. 125, no. 1, pp. 414-423, 2021. [Link]

-

M. I. T. Department of Chemistry. (n.d.). Experiment #5: The Potentiometric Titration of an Acid Mixture. [Link]

-

A. A. Gaber, A. A. El-Bindary, and R. M. El-Shazly, "Physico-chemical characterization of some beta blockers and anti-diabetic drugs - potentiometric and spectrophotometric pKa," European Journal of Chemistry, vol. 2, no. 1, pp. 55-61, 2011. [Link]

-

A. R. M. Soares, J. A. C. da Silva, and M. A. F. de Oliveira, "Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis," in Reference Module in Chemistry, Molecular Sciences and Chemical Engineering, 2017. [Link]

-

J. A. G. M. de la Fuente, M. A. G. de la Fuente, and J. A. G. de la Fuente, "Potentiometric Determination of Acid Dissociation Constants (pKa) for Human and Veterinary Antibiotics," DigitalCommons@USU, 2007. [Link]

Sources

- 1. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 5. web.mit.edu [web.mit.edu]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. pubs.acs.org [pubs.acs.org]

Sourcing and Quality Assurance of High Purity 2-(Pyridin-4-yl)propan-1-amine Dihydrochloride

Executive Summary & Disambiguation

Target Compound: 2-(Pyridin-4-yl)propan-1-amine dihydrochloride CAS (Free Base): 85488-30-8 CAS (Dihydrochloride): 2416230-49-2 (Note: CAS assignments for salts in this class vary by vendor; structural verification is mandatory).[1] Structure: A branched primary amine where the propyl chain carries a pyridine ring at the C2 position.[1][2]

Critical Disambiguation: Researchers often confuse this compound with its linear isomer, 3-(Pyridin-4-yl)propan-1-amine (CAS 30532-36-6).[1] The linear isomer is a common commodity chemical.[1] The branched 2-isomer discussed here is a specialized building block, often used to introduce chirality or steric constraints in kinase inhibitors (e.g., ROCK, PKA) and GPCR ligands.[1] Sourcing the wrong isomer will result in total synthesis failure or inactive biological data.[1]

Technical Specifications: Defining "High Purity"

For pharmaceutical applications, "98% purity" on a label is insufficient.[1] The specific nature of the pyridine reduction synthesis introduces impurities that can act as silent assay killers.[1]

Table 1: Critical Quality Attributes (CQA)

| Attribute | Specification | Rationale |

| Assay (HPLC) | ≥ 98.0% (a/a) | High purity required to prevent side-reactions in subsequent amidation/coupling steps.[1] |

| Salt Stoichiometry | 1.9 – 2.1 eq HCl | Critical: Commercial batches often drift to 1.5 eq (hygroscopic loss) or >2.5 eq (excess trapped HCl), altering pH during coupling.[1] |

| Regio-Isomer | ≤ 0.5% (Linear) | The linear isomer (3-Py) competes in binding pockets, distorting SAR data.[1] |

| Piperidine Impurity | ≤ 0.1% | Result of ring over-reduction.[1] Secondary amines are potent nucleophiles that will scavenge electrophiles in the next step.[1] |

| Water (KF) | ≤ 1.0% | Highly hygroscopic salt; excess water hydrolyzes sensitive acyl chlorides or esters used in coupling.[1] |

Synthesis & Impurity Origins

Understanding the synthesis is the only way to predict the impurity profile.[1] The branched isomer is typically synthesized via the alkylation of 4-pyridylacetonitrile followed by nitrile reduction.[1]

Impurity Profiling[1]

-

Des-methyl Impurity: Result of incomplete methylation of the starting nitrile.[1] Leads to the linear ethylamine analog.[1]

-

Bis-methyl Impurity: Result of over-methylation (gem-dimethyl).[1] Sterically dead in many binding pockets.[1]

-

Piperidine Analog: Result of non-selective hydrogenation of the pyridine ring.[1]

Visualization: Synthesis Pathway & Risk Map

Figure 1: Synthesis pathway illustrating the origin of critical impurities (Red) relative to the main product flow.

Supplier Landscape & Sourcing Strategy

This compound is not a commodity.[1] Most "suppliers" listing it are aggregators with no stock.[1]

Tier 1: Verified Manufacturers & Stocking Vendors

-

Enamine / Bidepharm: Likely to have on-shelf stock or validated synthesis protocols.[1]

-

Specialized CROs (WuXi, ChemPartner): Best for >100g scale-up.[1] They will synthesize de novo.

-

Catalog Aggregators: Use with extreme caution. They often drop-ship from unverified labs, leading to batch-to-batch variability in salt form.[1]

Tier 2: The "Custom Synthesis" Route

If stock is unavailable, commission a synthesis.[1]

-

Requirement: Specify "Chromatographic purification of the nitrile intermediate."

-

Reasoning: Separating the amine product from the des-methyl amine impurity is difficult due to similar pKa and polarity.[1] Separating the nitrile precursors (polar vs non-polar) is far easier.[1]

Visualization: Supplier Vetting Workflow

Figure 2: Decision tree for validating suppliers. Note that "ROA" refers to Route of Administration/Synthesis data.

Quality Control (QC) Protocol

Upon receipt of the material, the following self-validating protocol must be executed before releasing the compound to biology or chemistry teams.

Step 1: Structural Verification (1H-NMR)[1]

-

Solvent: D2O (avoids exchangeable proton confusion).

-

Diagnostic Peak: Look for a doublet at ~1.3 ppm (3H) corresponding to the methyl group CH(CH3).[1]

-

Aromatic Region: Two doublets (AA'BB' system) for the 4-substituted pyridine.[1] If multiplet complexity exists, suspect piperidine contamination.[1]

Step 2: Salt Stoichiometry Determination

Do not rely on elemental analysis (EA) alone, as hygroscopic water can skew C/N ratios.[1]

-

Method: Potentiometric titration with AgNO3.[1]

-

Target: 28-30% Chloride content by weight (Calculated for C8H14Cl2N2 MW ~209.1).[1]

-

Calculation: (Vol AgNO3 * Molarity * 35.45) / Sample Weight.

Step 3: Purity by HPLC[1]

-

Column: C18 Reverse Phase (High pH stable column recommended, e.g., XBridge).

-

Mobile Phase:

-

Why High pH? Pyridines tail badly under acidic conditions.[1] Basic pH suppresses protonation, sharpening peaks and revealing closely eluting impurities.[1]

References

-

PubChem. Compound Summary: 2-(Pyridin-4-yl)propan-1-amine.[1] National Library of Medicine.[1] Available at: [Link][1]

-

Org. Process Res. Dev. Practical Synthesis of Pyridine Derivatives. (General reference for pyridine reduction methodologies). Available at: [Link]

Sources

2-Pyridin-4-ylpropan-1-amine Dihydrochloride: A Versatile Chiral Scaffold for Kinase and GPCR Ligand Design

Executive Summary

2-Pyridin-4-ylpropan-1-amine dihydrochloride (CAS: 2416230-49-2 for 2HCl; 85488-30-8 for free base) represents a critical, yet underutilized, chiral building block in modern medicinal chemistry. As a

This technical guide dissects the synthetic viability, structural advantages, and therapeutic potential of this intermediate, providing researchers with a roadmap for its integration into high-affinity ligand design.

Part 1: Chemical Identity & Structural Pharmacophore

Chemical Specifications

| Property | Specification |

| IUPAC Name | 2-(Pyridin-4-yl)propan-1-amine dihydrochloride |

| Common Name | |

| CAS Number | 2416230-49-2 (Dihydrochloride); 85488-30-8 (Free Base) |

| Molecular Formula | |

| Molecular Weight | 209.12 g/mol (Salt); 136.19 g/mol (Free Base) |

| Solubility | Highly soluble in water, methanol, DMSO; insoluble in non-polar solvents. |

| Acidity (pKa) | Pyridine N: ~5.2; Primary Amine: ~10.5 |

Structural Pharmacophore Analysis

The molecule's value lies in its ability to interact with multiple binding domains simultaneously. Unlike linear ethylamine chains, the

Figure 1: Pharmacophore mapping of 2-Pyridin-4-ylpropan-1-amine. The beta-methyl group is critical for inducing chiral selectivity in kinase ATP-binding pockets.

Part 2: Synthetic Methodologies

The synthesis of 2-Pyridin-4-ylpropan-1-amine dihydrochloride typically proceeds via the alkylation of 4-pyridineacetonitrile followed by reduction. This route allows for the introduction of the methyl group at the alpha-position relative to the pyridine ring.

Route A: Nitrile Alkylation & Reduction (Industrial Viability)

This pathway is preferred for scale-up due to the availability of cheap starting materials and high atom economy.

Step 1:

-Methylation of 4-Pyridineacetonitrile

-

Reagents: 4-Pyridineacetonitrile, Sodium Hydride (NaH) or LDA, Methyl Iodide (MeI), THF.

-

Mechanism: Deprotonation of the benzylic position creates a resonance-stabilized carbanion, which undergoes

attack on methyl iodide. -

Critical Control Point: Temperature must be maintained below -78°C (if using LDA) or 0°C (NaH) to prevent poly-alkylation.

Step 2: Nitrile Reduction

-

Reagents: Raney Nickel/H2 (50 psi) or Lithium Aluminum Hydride (LiAlH4).

-

Protocol: The nitrile is reduced to the primary amine. Catalytic hydrogenation is preferred for purity, avoiding aluminum salts.

-

Yield: Typically 75-85%.

Step 3: Salt Formation

-

Reagents: HCl in Dioxane or Ethanol.

-

Outcome: Formation of the dihydrochloride salt stabilizes the amine, preventing oxidation and facilitating storage as a hygroscopic solid.

Figure 2: Step-wise synthetic workflow for the production of 2-Pyridin-4-ylpropan-1-amine dihydrochloride.

Part 3: Pharmaceutical Applications[1][2][3][4][5]

ROCK (Rho-associated Kinase) Inhibitors

The 4-pyridine moiety is a "privileged structure" in ROCK inhibitors, exemplified by Fasudil and Ripasudil . These drugs typically utilize an isoquinoline or pyridine ring to bind to the ATP-binding site hinge region [1].

-

Application: 2-Pyridin-4-ylpropan-1-amine serves as a linker scaffold . The primary amine can be coupled to aryl sulfonamides or urea derivatives to create novel ROCK inhibitors with improved selectivity over PKA (Protein Kinase A).

-

Mechanism: The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region (Met156 in ROCK1), while the

-methyl group fills the hydrophobic pocket, potentially increasing potency compared to the linear ethylamine analogs.

PIM Kinase Inhibitors

PIM kinases (PIM1, PIM2, PIM3) are overexpressed in hematological malignancies. Recent patent literature suggests that substituted pyridine-alkyl-amines are effective scaffolds for PIM inhibition [2].

-

Design Strategy: The amine group acts as a solvent-exposed handle, allowing for the attachment of solubilizing groups (e.g., piperazines), while the pyridine core anchors the molecule in the active site.

Histamine H3 Antagonists

The structural homology to Betahistine (2-(2-pyridyl)-N-methyl-ethylamine) suggests potential activity at histamine receptors.

-

H3 Receptor Logic: H3 antagonists often feature a basic amine linked to an aromatic core. The branched propyl chain of 2-Pyridin-4-ylpropan-1-amine introduces a chiral constraint that can differentiate between H3 and H1 receptor subtypes, reducing sedative side effects.

Chiral Resolution & Enantiopurity

Because the C2 position is a stereocenter, the molecule exists as (R) and (S) enantiomers.

-

Recommendation: For drug development, resolution via chiral HPLC or diastereomeric salt crystallization (using Tartaric acid) is essential. The (S)-enantiomer often exhibits distinct biological activity profiles in kinase pockets due to the specific vector of the methyl group.

Part 4: Handling, Stability & Safety

Stability Profile

-

Hygroscopicity: The dihydrochloride salt is hygroscopic .[1] It must be stored in a desiccator or under inert gas (Argon/Nitrogen).

-

Oxidation: The free base amine is susceptible to air oxidation (N-oxide formation). The dihydrochloride salt effectively mitigates this risk.

-

Shelf Life: >2 years at -20°C when sealed properly.

Handling Protocols

-

PPE: Wear nitrile gloves and safety goggles. Pyridine derivatives can be skin irritants.[1][2]

-

Solubilization: Dissolve in water or DMSO for biological assays. Avoid storing stock solutions in aqueous buffers for >24 hours to prevent hydrolysis or degradation.

-

Neutralization: If the free base is required for a coupling reaction, treat the salt with 2-3 equivalents of DIPEA or Et3N in situ.

References

-

Liao, J. et al. (2007). "Rho-associated kinase (ROCK) inhibitors in the treatment of ocular diseases." Journal of Ocular Pharmacology and Therapeutics, 23(6), 541-553. Link

-

Google Patents. (2020). "1,3,4-oxadiazolone compound and medicine."[3][4][5] WO2020100959A1. (Discusses PIM kinase inhibitors utilizing pyridine-amine scaffolds). Link

-

ChemSRC. (2024). "2-Pyridin-4-ylpropan-1-amine dihydrochloride MSDS and Properties." (Source for CAS and physical data). Link

-

Dwivedi, A. R. et al. (2021). "A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis." RSC Advances, 11, 36283-36306. Link

Sources

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. WO2020100959A1 - 1,3,4-oxadiazolone compound and medicine - Google Patents [patents.google.com]

Methodological & Application

Application Note: Synthesis Protocols Using 2-Pyridin-4-ylpropan-1-amine Dihydrochloride

Introduction & Compound Profile

2-Pyridin-4-ylpropan-1-amine dihydrochloride (CAS: 2416230-49-2) is a specialized heterocyclic building block characterized by a

The presence of the pyridine nitrogen provides a critical hydrogen bond acceptor site (often interacting with the hinge region of kinases), while the primary amine serves as a versatile handle for covalent attachment to scaffold cores via amide, sulfonamide, or urea linkages.

Chemical Profile

| Property | Specification |

| IUPAC Name | 2-(Pyridin-4-yl)propan-1-amine dihydrochloride |

| Structure | |

| Molecular Weight | 209.12 g/mol (Salt); 136.19 g/mol (Free Base) |

| Appearance | White to off-white hygroscopic solid |

| Solubility | High in Water, MeOH, DMSO; Low in DCM, Et2O |

| Acidity | Pyridine |

Critical Handling & Free-Basing Strategy

The dihydrochloride salt form is stable but non-nucleophilic. For reactions requiring nucleophilic attack (e.g., amide coupling, reductive amination), the amine must be liberated. Due to the high water solubility of the salt, standard aqueous extraction can lead to product loss.

Protocol A: In-Situ Neutralization (Recommended)

Context: Best for one-pot amide couplings or sulfonylations in organic solvents.

-

Suspend: Weigh 1.0 eq of the dihydrochloride salt into the reaction vessel.

-

Solvent: Add anhydrous DMF or DCM (0.1 – 0.2 M concentration).

-

Base Addition: Add 3.0 – 3.5 equivalents of DIPEA (N,N-Diisopropylethylamine) or TEA.

-

Note: 2.0 eq neutralizes the HCl; the excess ensures the amine remains deprotonated and scavenges acidic byproducts.

-

-

Activation: Stir for 15 minutes at room temperature. The mixture may become clear or remain a fine suspension of amine hydrochloride salts. Proceed with reagent addition.[1][2][3][4]

Protocol B: Isolation of Free Base (For Sensitive Reactions)

Context: Required for transition-metal catalyzed reactions where amine salts interfere.

-

Dissolution: Dissolve the salt in minimal water (10 mL/g).

-

Basification: Cool to 0°C and adjust pH to >12 using 4N NaOH. Saturated with NaCl (brine).

-

Extraction: Exhaustively extract with DCM:Isopropanol (3:1) (5 x volumes).

-

Why: Pure DCM is often insufficient for polar pyridine-amines.

-

-

Drying: Dry combined organics over

, filter, and concentrate in vacuo. -

Storage: Use immediately; free base absorbs

from air.

Synthesis Protocols

Workflow Visualization

The following diagram outlines the decision logic for selecting the appropriate synthesis route based on the target scaffold.

Caption: Decision matrix for derivatizing 2-Pyridin-4-ylpropan-1-amine based on electrophile type.

Protocol 1: Amide Coupling (HATU Method)

Application: Synthesis of ROCK inhibitor analogs (e.g., coupling to isoquinoline-carboxylic acids).

Mechanism: HATU generates a reactive activated ester, facilitating attack by the steric

Reagents:

-

Carboxylic Acid Scaffold (1.0 eq)

-

Amine 2HCl Salt (1.2 eq)

-

HATU (1.2 eq)

-

DIPEA (4.0 eq)

-

DMF (Anhydrous)

Step-by-Step:

-

Activation: In a dried flask, dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL). Add HATU (1.2 mmol) and DIPEA (2.0 mmol). Stir for 10 min at RT (Yellow-orange color develops).

-

Amine Prep: In a separate vial, suspend the Amine 2HCl (1.2 mmol) in DMF (2 mL) and add remaining DIPEA (2.0 mmol). Sonicate if necessary to disperse.

-

Coupling: Add the amine solution dropwise to the activated acid mixture.

-

Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for M+1 of product).

-

Workup:

-

Dilute with EtOAc (50 mL).

-

Wash with sat.

(2x), Water (1x), and Brine (1x). -

Note: If the product is very polar (due to the pyridine), avoid aqueous wash. Instead, evaporate DMF and purify directly via Reverse Phase Flash Chromatography (C18, Water/Acetonitrile + 0.1% Formic Acid).

-

Protocol 2: Reductive Amination

Application: Creating secondary amine linkers for peptidomimetics. Key Constraint: Avoid strong acids which protonate the pyridine ring, reducing solubility.

Reagents:

-

Aldehyde/Ketone (1.0 eq)

-

Amine 2HCl Salt (1.0 eq)

- (1.5 eq)

-

TEA (2.0 eq)

-

DCM or DCE (Solvent)

Step-by-Step:

-

Free-Basing In-Situ: Suspend Amine 2HCl (1.0 mmol) in DCE (5 mL). Add TEA (2.0 mmol) and stir for 20 min until the salt dissolves/suspends finely.

-

Imine Formation: Add the Aldehyde (1.0 mmol). Add activated molecular sieves (4Å) to absorb water. Stir for 1 hour.

-

Reduction: Cool to 0°C. Add

(1.5 mmol) in one portion. Allow to warm to RT and stir overnight. -

Quench: Add sat.

(10 mL) and stir vigorously for 15 min. -

Extraction: Extract with DCM (3 x 20 mL). Dry over

. -

Purification: Silica gel chromatography. Use a gradient of DCM:MeOH:

(90:10:1) to elute the polar amine product.

Protocol 3: Sulfonamide Synthesis

Application: Synthesis of sulfonamide-based probes.

Step-by-Step:

-

Dissolution: Dissolve Amine 2HCl (1.0 mmol) in Pyridine (3 mL). Pyridine acts as both solvent and base.

-

Addition: Cool to 0°C. Add Sulfonyl Chloride (1.1 mmol) portion-wise.

-

Reaction: Stir at RT for 4 hours.

-

Workup: Evaporate most of the pyridine. Redissolve residue in DCM. Wash with 0.5 M Citric Acid (to remove residual pyridine) – Caution: Do not use strong acid if the product is acid-sensitive, though the pyridine ring on the product will protonate, keeping it in the aqueous phase. If product is basic, wash with water only.

-

Refined Workup: For pyridine-containing products, avoid acidic washes. Dilute with EtOAc, wash with water and brine. Purify by prep-HPLC.

-

Case Study: ROCK Inhibitor Pharmacophore Design

The 2-pyridin-4-ylpropan-1-amine moiety mimics the "tail" region of established ROCK inhibitors like Y-27632 or Ripasudil .

Pharmacophore Mapping

-

Pyridine Ring: Binds to the ATP-binding pocket hinge region via Hydrogen Bonding (Acceptor).

-

Alkyl Linker: Spans the ribose binding site.

-

Amide/Urea Cap: Interacts with the solvent-exposed region.

Caption: Pharmacophore interaction map showing the critical role of the pyridine-alkylamine moiety in kinase binding.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (Amide Coupling) | HCl salt not fully neutralized. | Increase DIPEA to 4.0 eq. Ensure amine is fully dissolved/suspended before adding to activated ester. |

| Product stuck in Aqueous Phase | Pyridine moiety makes product amphoteric. | "Salt out" the aqueous phase with NaCl. Use DCM:iPrOH (3:1) for extraction.[1] |

| Regioselectivity | N/A (Primary amine is unique). | N/A |

| Purification Difficulties | Product streaks on Silica. | Add 1% |

References

-

Vertex Pharmaceuticals. "Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors." Journal of Medicinal Chemistry, 2015. Link

-

BenchChem. "Application Note: Synthesis of Pyridine-Based Rho-Kinase (ROCK) Inhibitors." BenchChem Application Notes, 2025. Link

-

Organic Syntheses. "C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride." Org.[3][4] Synth. 2021, 98, 363-373.[3] Link

-

Ambeed. "Safety and Handling of Pyridine-alkylamines." Material Safety Data Sheet, 2024. Link

Sources

Application Note: Reductive Amination with 2-(Pyridin-4-yl)propan-1-amine 2HCl

This Application Note is designed for research scientists and process chemists utilizing 2-(Pyridin-4-yl)propan-1-amine dihydrochloride in drug discovery workflows. It addresses the specific challenges of handling the dihydrochloride salt (2HCl) and the pyridine moiety during reductive amination.

Molecular Weight: 136.19 (Free Base) / 209.11 (2HCl Salt)Executive Summary & Chemical Profile

2-(Pyridin-4-yl)propan-1-amine is a valuable

Critical Technical Challenge: The commercial supply is typically the dihydrochloride (2HCl) salt .

-

Acidity: The salt contains two equivalents of acid. The aliphatic amine (

) and the pyridine nitrogen ( -

Nucleophilicity: Reductive amination requires the non-protonated aliphatic amine (

) to attack the carbonyl. -

Stoichiometry Trap: Adding only 1 equivalent of base will deprotonate the pyridine ring (the stronger acid) before the aliphatic amine, leaving the nucleophile deactivated as an ammonium species (

). Successful protocols require

Reaction Mechanism & Logic

The following diagram illustrates the critical deprotonation sequence required to activate the amine for imine formation.

Figure 1: Mechanistic workflow highlighting the necessity of double-deprotonation to generate the active nucleophile.

Experimental Protocols

Method A: Standard In-Situ Neutralization (STAB)

Best for: Aldehydes and reactive ketones. High-throughput library synthesis.

Reagent: Sodium Triacetoxyborohydride (STAB /

Reagents Table:

| Component | Equivalents | Role |

|---|---|---|

| Amine 2HCl | 1.1 - 1.2 eq | Nucleophile source |

| Carbonyl | 1.0 eq | Electrophile (Limiting Reagent) |

| DIPEA | 2.5 - 3.0 eq | CRITICAL: Neutralizes 2HCl to release free amine |

| STAB | 1.5 - 2.0 eq | Mild reducing agent |

| Acetic Acid | 1.0 - 2.0 eq | Catalyzes imine formation (optional for aldehydes) |

| Solvent | DCE or DCM | 0.1 M - 0.2 M concentration |

Protocol Steps:

-

Salt Suspension: In a reaction vial, suspend the Amine 2HCl (1.2 eq) in 1,2-Dichloroethane (DCE).

-

Activation: Add DIPEA (2.5 eq). Observation: The suspension should clear or become a finer slurry as the free base is liberated. Stir for 10-15 minutes at Room Temperature (RT).

-

Carbonyl Addition: Add the Aldehyde/Ketone (1.0 eq).

-

Catalysis (Optional): If reacting with a ketone, add Acetic Acid (1.5 eq). Stir for 30-60 minutes to establish the imine equilibrium.

-

Reduction: Add STAB (1.5 eq) in one portion.

-

Note: Gas evolution (

) may occur; ensure the vessel is vented or has headspace.

-

-

Incubation: Stir at RT for 4–16 hours. Monitor by LCMS.[2]

-

Quench: Add saturated aqueous

. Stir vigorously for 20 minutes to quench residual borohydride. -

Workup: Extract with DCM (x3). Wash combined organics with brine. Dry over

and concentrate.

Method B: Titanium-Mediated (Difficult Substrates)

Best for: Sterically hindered ketones or electron-deficient systems where imine formation is slow.

Protocol Steps:

-

Pre-complexation: Combine Amine 2HCl (1.2 eq), DIPEA (2.5 eq), and the Ketone (1.0 eq) in anhydrous THF or DCM.

-

Lewis Acid: Add Titanium(IV) isopropoxide (

) (1.5 - 2.0 eq).-

Warning:

is moisture sensitive. Use a syringe under inert atmosphere (

-

-

Imine Formation: Stir the mixture at RT (or reflux for very hindered substrates) for 6–12 hours.

-

Reduction: Cool to 0°C. Add Sodium Borohydride (

) (2.0 eq) cautiously.-

Note: Alternatively, dilute with MeOH before adding

to solubilize the reductant.

-

-

Quench (Heavy Metal Workup): Add 1N NaOH or Rochelle's Salt solution to precipitate titanium salts. Filter through a Celite pad.

-

Extraction: Extract the filtrate with EtOAc.

Quality Control & Troubleshooting

Self-Validating Checks

-

pH Check (Method A): After adding DIPEA, spot an aliquot on wet pH paper. It must be basic (pH > 8). If acidic, the aliphatic amine is still protonated; add more base.

-

LCMS Monitoring:

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| No Reaction (Starting Material remains) | Amine still protonated (Salt effect). | Verify 2.5+ eq of DIPEA was added. Ensure 2HCl salt is actually neutralizing. |

| Low Yield with Ketones | Imine formation is thermodynamically unfavorable. | Switch to Method B ( |

| Aldehyde Reduction (Alcohol byproduct) | Reductant added too fast; Carbonyl reduced before imine formed. | Stir Amine + Carbonyl for 1 hour before adding STAB. |

| Pyridine Reduction | Hydrogenation conditions used (e.g., | Avoid catalytic hydrogenation. The pyridine ring can reduce to piperidine. Stick to borohydrides. |

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][7] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[8] Link

-

Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent."[8] Journal of the American Chemical Society, vol. 93, no.[8] 12, 1971, pp. 2897-2904. Link

-

Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552-2554. Link

Sources

- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 2. Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) [protocols.io]

- 3. PubChemLite - 2-methyl-1-(pyridin-4-yl)propan-1-amine (C9H14N2) [pubchemlite.lcsb.uni.lu]

- 4. PubChemLite - 2-methyl-2-(pyridin-4-yl)propan-1-amine (C9H14N2) [pubchemlite.lcsb.uni.lu]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Note: High-Fidelity Synthesis of Pyridine Derivatives using 2-(Pyridin-4-yl)propan-1-amine

[1]

Executive Summary & Chemical Profile[1]

2-(Pyridin-4-yl)propan-1-amine is a

Chemical Profile

| Property | Specification |

| IUPAC Name | 2-(Pyridin-4-yl)propan-1-amine |

| Molecular Formula | C |

| Molecular Weight | 136.19 g/mol |

| Key Functional Groups | Primary Amine (Nucleophile), Pyridine (Basic/H-Bond Acceptor) |

| Chirality | C2 is a stereocenter.[1][2] Available as (R), (S), or Racemate.[1] |

| pKa (Estimated) | Pyridine N: ~5.3 |

| Solubility | High in MeOH, DCM, DMSO.[1] Moderate in Water.[3] |

Strategic Reaction Landscape

The synthesis of derivatives primarily exploits the nucleophilicity of the primary amine. However, the presence of the basic pyridine ring requires careful modulation of pH during workup to prevent product loss into aqueous phases.

Workflow Visualization

The following diagram outlines the core synthetic pathways and the critical "Acid-Base Purification Logic" unique to pyridine derivatives.

Figure 1: Synthetic divergence and the "Catch-and-Release" purification strategy utilizing the pyridine moiety.[1]

Detailed Experimental Protocols

Protocol A: High-Yield Amide Coupling (HATU Method)

Application: Synthesis of amide-linked ROCK inhibitors.[1]

Rationale: The primary amine is sterically hindered by the

Reagents:

-

Carboxylic Acid Partner (1.0 equiv)[1]

-

2-(Pyridin-4-yl)propan-1-amine (1.1 equiv)[1]

-

HATU (1.2 equiv)[1]

-

DIPEA (Diisopropylethylamine) (3.0 equiv)[1]

-

Solvent: Anhydrous DMF or DCM[1]

Step-by-Step Procedure:

-

Activation: In a flame-dried flask, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and stir for 5 minutes.

-

Coupling Agent: Add HATU (1.2 mmol) in one portion. The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.

-

Amine Addition: Add 2-(Pyridin-4-yl)propan-1-amine (1.1 mmol) dropwise (dissolved in 1 mL DMF if solid).

-

Expert Tip: If using the amine dihydrochloride salt, increase DIPEA to 5.0 equiv to ensure the amine is free-based.

-

-

Reaction: Stir at Room Temperature (RT) for 4–16 hours. Monitor by LC-MS.[1]

-

Checkpoint: The reaction is complete when the acid peak disappears.

-

-

Workup (The "Pyridine Protocol"):

-

Dilute reaction with EtOAc (50 mL).

-

Wash 1 (Basic): Wash with sat. NaHCO

(2 x 20 mL) to remove unreacted acid and HATU byproducts. -

Wash 2 (Brine): Wash with saturated brine (1 x 20 mL).

-

Note: Avoid acidic washes at this stage, or you will protonate the pyridine and lose your product to the aqueous layer.

-

-

Purification: Dry over Na

SO

Protocol B: Reductive Amination

Application: Synthesis of secondary amine linkers (e.g., for optimizing solubility).

Rationale: The

Reagents:

-

Ketone/Aldehyde (1.0 equiv)[1]

-

2-(Pyridin-4-yl)propan-1-amine (1.2 equiv)[1]

-

Ti(OiPr)

(Titanium isopropoxide) (1.5 equiv)[1] -

NaBH

or NaBH(OAc)

Procedure:

-

Imine Formation: Mix amine and ketone in neat Ti(OiPr)

(or minimal THF). Stir at RT for 6–12 hours. -

Reduction: Dilute with MeOH (5 mL) and cool to 0°C. Add borohydride reagent portion-wise.

-

Quench: Add 1N NaOH to precipitate titanium salts. Filter through Celite.

Purification & Troubleshooting (Self-Validating Systems)

The most common failure mode with this scaffold is yield loss during extraction due to the amphoteric nature of the molecule (Basic Pyridine + Basic Amine/Amide).

The "Catch-and-Release" Purification Strategy

If your crude mixture is complex, use the pyridine ring's pKa (~5.[1]3) to your advantage.

-

Dissolve crude organic residue in EtOAc.

-

Extract with 1M HCl (3x).

-

Discard the organic layer.

-

Basify the aqueous layer to pH ~10 using 4M NaOH or NH

OH. -

Extract the now-cloudy aqueous layer with DCM (3x).

-

Dry & Concentrate. This yields high-purity product often requiring no chromatography.

Analytical Validation[1][3]

-

NMR Diagnostic: In

H NMR (DMSO-d -

Chirality Check: If using the (R) or (S) isomer, verify enantiomeric excess (ee%) using chiral HPLC (e.g., Chiralpak AD-H column, Hexane:IPA gradient).

References

-

Synthesis of Pyridine-Based ROCK Inhibitors: Green, J., et al. "Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors."[1][7] Journal of Medicinal Chemistry, 2015, 58(12), 5028-5037.[1][7] Link

-

Amide Coupling Methodologies: Montalbetti, C.A.G.N., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005, 61(46), 10827-10852.[1] Link[1]

-

ROCK Inhibitor Pharmacophore Modeling: Ghosh, S., et al. "Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR."[1] PeerJ, 2021, 9:e11951.[1] Link

-

General Pyridine Synthesis & Properties: "Pyridine Synthesis." Organic Chemistry Portal. Link

Sources

- 1. EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]

- 2. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Amide Synthesis [fishersci.co.uk]

- 6. ijpsonline.com [ijpsonline.com]

- 7. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 2-(Pyridin-4-yl)propan-1-amine Dihydrochloride in Heterocyclic Drug Synthesis

Here is a detailed Application Note and Protocol guide for the use of 2-(Pyridin-4-yl)propan-1-amine dihydrochloride in heterocyclic synthesis, specifically focused on its role in Medicinal Chemistry (e.g., ROCK inhibitor development).

Introduction & Scope

2-(Pyridin-4-yl)propan-1-amine dihydrochloride is a specialized

This guide details the reaction mechanisms and protocols for utilizing this amine in heterocyclic functionalization , specifically focusing on Amide Coupling and Nucleophilic Aromatic Substitution (

Key Chemical Properties

| Property | Specification |

| IUPAC Name | 2-(Pyridin-4-yl)propan-1-amine dihydrochloride |

| Structure | |

| Role | Nucleophilic "Tail" for Kinase Inhibitors |